2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester
CAS No.: 1204580-89-1
Cat. No.: VC0177587
Molecular Formula: C17H25BO4
Molecular Weight: 304.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204580-89-1 |
|---|---|
| Molecular Formula | C17H25BO4 |
| Molecular Weight | 304.193 |
| IUPAC Name | 2-[2-(cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)15-13(19-5)7-6-8-14(15)20-11-12-9-10-12/h6-8,12H,9-11H2,1-5H3 |
| Standard InChI Key | VAQINLXZPDYEGM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC3CC3)OC |
Introduction
Chemical Identity and Basic Information
Nomenclature and Identification
2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester is an organoboron compound formally known by its IUPAC name 2-[2-(cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound is uniquely identified through several standard chemical identifiers as detailed below:
| Parameter | Value |
|---|---|
| Chemical Formula | C17H25BO4 |
| CAS Number | 1204580-89-1 |
| Molecular Weight | 304.2 g/mol |
| MDL Number | MFCD13152001 |
| InChIKey | VAQINLXZPDYEGM-UHFFFAOYSA-N |
The compound is also known by several synonyms including:
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2-(2-Cyclopropylmethoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl- dioxaborolane
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2-(2-(Cyclopropylmethoxy)-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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1,3,2-Dioxaborolane, 2-[2-(cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-
Structural Characteristics
The molecular structure of 2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester features several key structural components that define its chemical behavior:
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A phenyl ring core structure
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A methoxy group (-OCH3) at position 6 of the phenyl ring
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A cyclopropylmethoxy group (-OCH2-cyclopropyl) at position 2
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A boronic acid pinacol ester moiety attached to the phenyl ring
The pinacol ester group consists of boron incorporated into a cyclic ester with 2,3-dimethyl-2,3-butanediol (pinacol), resulting in a 1,3,2-dioxaborolane ring system. This structural arrangement provides stability to the compound while maintaining the reactivity of the boron center for synthetic applications .
Physical and Chemical Properties
The physical and chemical properties of 2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 304.2 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 36.9 Ų |
| Heavy Atom Count | 22 |
| Complexity | 378 |
| Exact Mass | 304.1845894 Da |
| Formal Charge | 0 |
| Storage Condition | Room Temperature |
| Hazard Classification | Irritant |
These properties are derived from computational analysis and experimental characterization, providing a foundation for understanding the compound's behavior in various chemical environments .
Chemical Reactivity and Behavior
Reactivity Patterns
The chemical reactivity of 2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester is primarily governed by the boron center's Lewis acidic character and the electronic effects of the methoxy and cyclopropylmethoxy substituents on the phenyl ring.
Key reactivity patterns include:
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Transmetalation Reactions: The compound readily participates in transmetalation processes with transition metal catalysts, making it valuable in cross-coupling reactions.
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Hydrolysis: In the presence of water or aqueous bases, the pinacol ester can undergo hydrolysis to form the corresponding boronic acid.
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Carbon-Carbon Bond Formation: The compound is particularly useful in reactions that form new carbon-carbon bonds, especially in palladium-catalyzed coupling reactions .
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Carbon-Oxygen Bond Formation: Under appropriate conditions, the compound can be involved in reactions leading to carbon-oxygen bond formation .
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Protodeboronation: The compound may undergo protodeboronation, where the boron-carbon bond is cleaved and replaced with a hydrogen atom, although this process can be controlled under specific reaction conditions.
Applications in Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This class of reactions allows for the formation of carbon-carbon bonds between the aryl group of the boronic ester and various organic halides or triflates.
The presence of the cyclopropylmethoxy and methoxy substituents on the phenyl ring provides unique electronic and steric effects that can influence reactivity and selectivity in these coupling processes. These functional groups can also serve as points for further derivatization in subsequent synthetic steps, making the compound a versatile building block in complex molecule synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction represents one of the most significant synthetic applications for 2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester. This palladium-catalyzed reaction typically follows a mechanistic pathway involving:
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Oxidative addition of an organic halide or triflate to a palladium(0) catalyst
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Transmetalation with the boronic ester
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Reductive elimination to form a new carbon-carbon bond
The reaction generally proceeds under relatively mild conditions and demonstrates high functional group tolerance, making it particularly valuable in the synthesis of complex pharmaceutical intermediates and natural product analogs.
Synthetic Methodology
In synthetic organic chemistry, 2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester serves as:
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A prefunctionalized building block for introducing the 2-cyclopropylmethoxy-6-methoxyphenyl motif into larger molecular structures
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An intermediate in multi-step syntheses of complex organic compounds
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A reagent for late-stage functionalization of complex molecules, taking advantage of the mild conditions of boronic ester coupling reactions
The compound's utility extends to various synthetic methodologies, including metal-catalyzed transformations beyond the Suzuki-Miyaura coupling, such as Chan-Lam coupling and other boronic ester transformations.
Biomedical and Pharmaceutical Applications
Role in Drug Development
2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester has significant implications in pharmaceutical research and drug development. The compound's utility in cross-coupling reactions makes it valuable for constructing complex molecular scaffolds that are relevant to medicinal chemistry.
The specific substitution pattern on the phenyl ring—featuring both methoxy and cyclopropylmethoxy groups—can provide access to structural motifs that appear in various bioactive compounds. The cyclopropyl group, in particular, is a common bioisostere in medicinal chemistry, often used to replace methyl or ethyl groups to modify properties such as metabolic stability or receptor binding.
Biomedical Research Applications
In the biomedical research field, compounds like 2-Cyclopropylmethoxy-6-methoxyphenylboronic acid pinacol ester serve as important building blocks for:
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Synthesizing potential drug candidates with specific structural features
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Developing chemical probes for biological studies
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Creating analogs of known bioactive compounds for structure-activity relationship studies
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Facilitating targeted modifications of existing pharmaceutical scaffolds
The versatility of this boronic ester in synthetic transformations allows researchers to efficiently explore chemical space in drug discovery programs, potentially accelerating the development of new therapeutic agents.
| Supplier | Purity | Catalog Numbers | Price Information (if available) |
|---|---|---|---|
| VWR/Matrix Scientific | ≥98% | 070319-500MG, 070319-1G | 524.62 USD |
| AOBChem USA | ≥95% | 39562-5G, 39562-1G, 39562-25G, 39562-500MG | 560 USD |
| Vulcan Chem | Research Grade | VC0177587 | Not specified |
The compound is typically supplied in quantities ranging from 500 mg to 25 g, suitable for laboratory-scale synthesis and research applications .
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